molecular formula C13H18N2O B581384 N-(3-Allylpyridin-4-yl)pivalamide CAS No. 1186311-09-0

N-(3-Allylpyridin-4-yl)pivalamide

Cat. No. B581384
CAS RN: 1186311-09-0
M. Wt: 218.3
InChI Key: SCQCOGSLQXRKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Allylpyridin-4-yl)pivalamide is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.29 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of N-(3-Allylpyridin-4-yl)pivalamide is represented by the formula C13H18N2O . The SMILES string representation is CC(C)(C)C(=O)Nc1ccncc1CC=C .


Physical And Chemical Properties Analysis

N-(3-Allylpyridin-4-yl)pivalamide is a solid . Its molecular weight is 218.29 . More specific physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Transition Metal-Catalyzed Isomerization

N-(3-Allylpyridin-4-yl)pivalamide, as part of N-allylic systems, can undergo isomerization catalyzed by transition metal complexes, leading to N-(1-propenyl) compounds. This process is facilitated by metals such as Rh, Ru, Fe, Ir, Cr, Ti, Co, and Os, and is significant for the synthesis of enamines, enamides, azadienes, and other compounds. The reaction's outcome is highly influenced by the nitrogen atom's coordination to the metal, affecting the stereochemistry of the double bond migration. This reaction pathway is critical for developing methods for synthesizing N-(1-propenyl) compounds and has implications for asymmetric isomerization of prochiral N-allyl systems, particularly N-allylamines. It serves as a foundation for tandem reactions, including isomerization-ring-closing metathesis (RCM) and RCM-isomerization, as well as reaction cascades leading to heterocyclic systems containing N and O or S atoms (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).

Acrylamide Research

While not directly mentioning N-(3-Allylpyridin-4-yl)pivalamide, research on acrylamide provides context relevant to understanding the broader chemical family's implications. Acrylamide research focuses on its formation in food processing and its potential health effects, underscoring the importance of chemical synthesis and safety studies. This research is critical for developing safer food processing methods and understanding acrylamide's role in human health, providing a backdrop for studying similar compounds (Friedman, M., 2003).

Synthesis of N-Heterocycles

N-(3-Allylpyridin-4-yl)pivalamide may have implications in the synthesis of N-heterocycles, utilizing tert-butanesulfinamide for the asymmetric synthesis of piperidines, pyrrolidines, azetidines, and their fused derivatives. This approach is pivotal for producing structurally diverse compounds that are significant in natural products and therapeutic agents, highlighting the importance of N-(3-Allylpyridin-4-yl)pivalamide in synthetic organic chemistry (Philip, R., Radhika, S., Saranya, P., & Anilkumar, G., 2020).

Central Nervous System (CNS) Acting Drugs

Research into functional chemical groups that could lead to novel CNS acting drugs identifies heterocycles, including those similar to N-(3-Allylpyridin-4-yl)pivalamide, as potential lead molecules. These compounds, by incorporating elements like nitrogen, sulfur, and oxygen into heterocyclic systems, show promise for developing treatments for CNS disorders, highlighting the therapeutic potential of N-(3-Allylpyridin-4-yl)pivalamide and related structures (Saganuwan, S., 2017).

Future Directions

The future directions of research involving N-(3-Allylpyridin-4-yl)pivalamide are not specified in the sources I found. Given its use in proteomics research , it might be used in studies investigating protein function and interactions.

properties

IUPAC Name

2,2-dimethyl-N-(3-prop-2-enylpyridin-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-5-6-10-9-14-8-7-11(10)15-12(16)13(2,3)4/h5,7-9H,1,6H2,2-4H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQCOGSLQXRKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=NC=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674057
Record name 2,2-Dimethyl-N-[3-(prop-2-en-1-yl)pyridin-4-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Allylpyridin-4-yl)pivalamide

CAS RN

1186311-09-0
Record name 2,2-Dimethyl-N-[3-(2-propen-1-yl)-4-pyridinyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186311-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-N-[3-(prop-2-en-1-yl)pyridin-4-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.